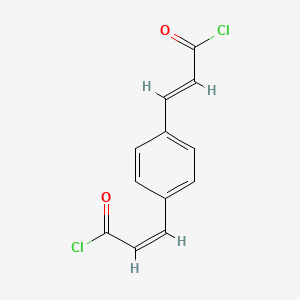

1,4-Phenylenediacryloyl chloride

Description

BenchChem offers high-quality 1,4-Phenylenediacryloyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Phenylenediacryloyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-[4-[(E)-3-chloro-3-oxoprop-1-enyl]phenyl]prop-2-enoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2/c13-11(15)7-5-9-1-2-10(4-3-9)6-8-12(14)16/h1-8H/b7-5-,8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZLRZFBCIUDFL-CGXWXWIYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)Cl)C=CC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)Cl)/C=C\C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on 1,4-Benzenediacryloyl Chloride: Structure, Synthesis, and Applications

This guide provides a comprehensive overview of 1,4-benzenediacryloyl chloride, a highly reactive bifunctional monomer critical to the synthesis of advanced polymers and functional materials. We will delve into its chemical structure, synthesis protocols, reactivity, and key applications, offering insights for researchers, scientists, and professionals in drug development and materials science.

Introduction to 1,4-Benzenediacryloyl Chloride

1,4-Benzenediacryloyl chloride is an organic compound characterized by a central benzene ring substituted at the 1 and 4 positions with acryloyl chloride groups. This unique structure, featuring two reactive acyl chloride moieties and two polymerizable acryloyl groups, makes it a valuable crosslinking agent and monomer in polymer chemistry. Its ability to undergo both nucleophilic substitution and polymerization reactions allows for the creation of complex, high-performance materials with tailored properties.

Chemical Structure and Properties

The fundamental characteristics of 1,4-benzenediacryloyl chloride dictate its reactivity and suitability for various applications.

Molecular Structure

The molecule consists of a planar benzene ring, providing rigidity to the polymer backbone. The two acryloyl chloride groups are situated para to each other, which influences the linearity and packing of the resulting polymers.

Caption: Chemical structure of 1,4-benzenediacryloyl chloride.

Physicochemical Properties

| Property | Estimated Value/Characteristic | Rationale |

| Molecular Formula | C₁₂H₈Cl₂O₂ | Based on its chemical structure. |

| Molecular Weight | 255.09 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | The presence of the rigid benzene ring and two functional groups increases the melting point compared to smaller acyl chlorides. |

| Solubility | Soluble in aprotic organic solvents (e.g., THF, DCM); reacts with protic solvents (e.g., water, alcohols).[1] | Acyl chlorides are generally soluble in non-reactive organic solvents.[1] They readily react with water and other protic solvents.[1] |

| Reactivity | Highly reactive | The acyl chloride groups are susceptible to nucleophilic attack, and the vinyl groups can undergo polymerization.[1][2] |

Synthesis of 1,4-Benzenediacryloyl Chloride

The synthesis of 1,4-benzenediacryloyl chloride typically involves a two-step process starting from terephthalaldehyde. The following is a representative synthetic pathway.

Caption: Synthetic pathway for 1,4-benzenediacryloyl chloride.

Step 1: Synthesis of 1,4-Benzenediacrylic Acid via Knoevenagel Condensation

Principle: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated. In this step, terephthalaldehyde reacts with malonic acid in the presence of a basic catalyst like pyridine or piperidine to yield 1,4-benzenediacrylic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve terephthalaldehyde and a slight excess of malonic acid in a suitable solvent such as pyridine.

-

Catalysis: Add a catalytic amount of piperidine to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture and pour it into an excess of dilute hydrochloric acid to precipitate the product. The crude 1,4-benzenediacrylic acid is then collected by filtration, washed with water, and can be further purified by recrystallization.

Step 2: Chlorination of 1,4-Benzenediacrylic Acid

Principle: The carboxylic acid groups of 1,4-benzenediacrylic acid are converted to acyl chloride groups using a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3] The choice of reagent can influence the reaction conditions and byproducts.[3]

Experimental Protocol (using Thionyl Chloride):

-

Reaction Setup: In a fume hood, suspend the dried 1,4-benzenediacrylic acid in an excess of thionyl chloride in a round-bottom flask equipped with a reflux condenser. A small amount of a catalyst, such as N,N-dimethylformamide (DMF), can be added to facilitate the reaction.[3]

-

Reaction Conditions: Gently heat the mixture to reflux. The reaction will evolve sulfur dioxide and hydrogen chloride gas, which must be scrubbed. The reaction is typically complete when the evolution of gas ceases and the solid has dissolved.

-

Isolation of Product: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 1,4-benzenediacryloyl chloride can be purified by recrystallization from a suitable anhydrous solvent (e.g., hexane) or by vacuum distillation if its thermal stability allows.

Reactivity and Mechanistic Insights

The dual reactivity of 1,4-benzenediacryloyl chloride is the cornerstone of its utility in materials science.

Reactions of the Acyl Chloride Groups

The acyl chloride groups are highly electrophilic and readily undergo nucleophilic acyl substitution with a variety of nucleophiles, including amines, alcohols, and thiols.[1][2] This reactivity is fundamental to its use in interfacial polymerization and as a crosslinking agent.

Example: Polyamide formation

When reacted with a diamine, 1,4-benzenediacryloyl chloride forms a polyamide. This reaction is often performed at the interface of two immiscible liquids (e.g., an aqueous solution of the diamine and an organic solution of the diacyl chloride) to produce a thin polymer film.

Reactions of the Acryloyl Groups

The vinyl groups of the acryloyl moiety can participate in polymerization reactions, typically through free-radical or controlled radical polymerization mechanisms.[2] This allows for the incorporation of the 1,4-benzenediacryloyl chloride unit into polymer chains, or for the formation of crosslinked networks.

Applications in Materials Science and Drug Development

The unique chemical architecture of 1,4-benzenediacryloyl chloride enables its use in a variety of advanced applications.

High-Performance Polymers and Membranes

Its role as a monomer in interfacial polymerization with diamines or diols leads to the formation of high-strength, thermally stable polyamides and polyesters. These materials are often used in the fabrication of reverse osmosis and nanofiltration membranes for water purification and desalination.

Functional Hydrogels and Drug Delivery Systems

1,4-Benzenediacryloyl chloride can be used to crosslink hydrophilic polymers to form hydrogels. The resulting networks can be designed to be responsive to various stimuli (e.g., pH, temperature), making them suitable for controlled drug release applications. The acryloyl groups can also be further functionalized post-polymerization to attach therapeutic agents or targeting ligands.

Caption: Workflow for functional hydrogel formation.

Safety and Handling

Acyl chlorides, including 1,4-benzenediacryloyl chloride, are corrosive and moisture-sensitive compounds that require careful handling.[4][5][6][7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] Work should be conducted in a well-ventilated fume hood.[4][5][8]

-

Moisture Sensitivity: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[7]

-

Reactivity Hazards: Acyl chlorides react exothermically with water, alcohols, and amines.[1][4] Avoid contact with these substances.

-

Disposal: Unused or waste material should be quenched carefully by slow addition to a stirred, cooled solution of a suitable nucleophile, such as an alcohol or a basic solution, before disposal.[4]

Conclusion

1,4-Benzenediacryloyl chloride is a versatile and highly reactive monomer that holds significant promise for the development of advanced materials. Its rigid aromatic core and dual functionality make it an ideal building block for creating robust polymers, functional membranes, and smart hydrogels. A thorough understanding of its synthesis, reactivity, and handling is crucial for harnessing its full potential in various scientific and industrial applications.

References

- Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.

- ICSC 0210 - ACETYL CHLORIDE. (n.d.).

- Alpha Chemika. (n.d.). ACETYL CHLORIDE Extra Pure - Laboratory Chemicals.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride.

- Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3.

- Benchchem. (n.d.). Application Notes and Protocols: Acryloyl Chloride in Polymer Manufacturing.

- Wikipedia. (n.d.). Acryloyl chloride.

- ResearchGate. (2021, May 17). How to synthesize acryloyl chloride?.

Sources

- 1. Acryloyl chloride - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 5. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]

- 6. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 7. chemos.de [chemos.de]

- 8. carlroth.com [carlroth.com]

Comparative Technical Analysis: Cinnamoyl Chloride vs. 1,4-Phenylenediacryloyl Chloride

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a rigorous comparison between Cinnamoyl Chloride (3-phenyl-2-propenoyl chloride) and 1,4-Phenylenediacryloyl Chloride (3,3'-(1,4-phenylene)bis(2-propenoyl chloride)). While both compounds share the fundamental cinnamoyl chromophore—a conjugated system capable of [2+2] photocycloaddition—their utility in materials science and organic synthesis diverges sharply due to their functionality.

-

Cinnamoyl Chloride is a monofunctional reagent, primarily used as a chain terminator or to introduce pendant photoreactive groups onto existing polymer backbones or small molecules.

-

1,4-Phenylenediacryloyl Chloride is a bifunctional monomer. It serves as a rigid-rod building block for main-chain liquid crystalline polymers (LCPs) and high-performance photocrosslinkable networks.

Molecular Architecture & Physiochemical Properties

The core distinction lies in the "functionality" (

Structural Comparison

Figure 1: Structural deconstruction showing the mono- vs. bi-functional nature of the two chlorides.

Physiochemical Data Table

| Property | Cinnamoyl Chloride | 1,4-Phenylenediacryloyl Chloride |

| CAS Number | 102-92-1 | 35288-49-4 |

| Molecular Formula | C | C |

| Molecular Weight | 166.60 g/mol | 255.09 g/mol |

| Physical State | Yellowish crystalline solid (low mp) or liquid | High-melting crystalline solid |

| Melting Point | 35–37 °C | >300 °C (Decomposes) |

| Functionality ( | 1 (Monofunctional) | 2 (Bifunctional) |

| Primary Reactivity | Nucleophilic Acyl Substitution | Step-Growth Polymerization / Crosslinking |

| Solubility | Soluble in DCM, THF, Acetone | Low solubility; requires hot solvents or polar aprotic media |

Synthesis & Preparation Protocols

Both chlorides are synthesized from their corresponding carboxylic acids using thionyl chloride (SOCl

Reaction Mechanism (Chlorination)

The conversion of the carboxylic acid to the acid chloride proceeds via an addition-elimination mechanism mediated by thionyl chloride.

Figure 2: General mechanism for the conversion of carboxylic acids to acid chlorides using thionyl chloride.

Protocol A: Synthesis of Cinnamoyl Chloride

Target: High purity monofunctional reagent.

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a CaCl

drying tube. -

Reagents: Add trans-cinnamic acid (14.8 g, 0.1 mol) and thionyl chloride (23.8 g, 0.2 mol).

-

Reaction: Heat the mixture gently on a water bath (approx. 60–70 °C). The solid acid will dissolve as the reaction proceeds, evolving HCl and SO

gases. -

Completion: Reflux until gas evolution ceases (approx. 2–3 hours).

-

Purification:

-

Remove excess SOCl

via rotary evaporation or vacuum distillation. -

Distillation: Distill the residue under reduced pressure (bp ~130 °C at 15 mmHg) to obtain a clear yellow liquid that solidifies upon cooling.

-

-

Yield: Typically 85–90%.

Protocol B: Synthesis of 1,4-Phenylenediacryloyl Chloride

Target: Bifunctional monomer for polymerization.

Note: This compound is significantly less soluble and has a very high melting point.[2] Distillation is not possible.

-

Setup: 500 mL three-neck flask, mechanical stirrer (magnetic stirring may fail due to slurry thickness), reflux condenser, inert gas inlet (N

or Ar). -

Reagents: Suspend 1,4-phenylenediacrylic acid (10.9 g, 0.05 mol) in thionyl chloride (50 mL, excess). Add a catalytic amount of DMF (Dimethylformamide, 3–5 drops) to form the reactive Vilsmeier-Haack intermediate, which accelerates the reaction of rigid aromatic acids.

-

Reaction: Reflux the suspension. Unlike cinnamic acid, the di-acid may not completely dissolve initially. Reflux for 4–6 hours until the mixture becomes homogenous or the solid texture changes significantly to a crystalline precipitate.

-

Purification:

-

Cool the mixture to room temperature.

-

Filtration: If the product precipitates (common in non-polar solvents), filter under inert atmosphere.

-

Washing: Wash the filter cake with cold anhydrous hexane or dichloromethane to remove residual SOCl

. -

Recrystallization: Recrystallize from hot toluene or chlorobenzene if high purity is required for polymerization.

-

-

Validation: Verify structure via FTIR (appearance of C=O stretch at ~1770 cm

and disappearance of broad OH stretch).

Reactivity & Applications in Materials Science

Cinnamoyl Chloride: The "Pendant" Approach

Cinnamoyl chloride is widely used to functionalize existing polymers containing hydroxyl or amine groups (e.g., Polyvinyl alcohol, Cellulose, Chitosan).

-

Role: Post-polymerization modification.

-

Outcome: Creates photosensitive polymers where the cinnamoyl group is a side chain.

-

Mechanism: Upon UV irradiation, adjacent pendant groups undergo [2+2] cycloaddition, forming a cyclobutane ring. This creates crosslinks between chains, insolubilizing the polymer (negative photoresist).

1,4-Phenylenediacryloyl Chloride: The "Main-Chain" Approach

This monomer is reacted with diamines or diols to form Liquid Crystalline Polymers (LCPs) .

-

Role: Main-chain monomer (Step-growth polymerization).

-

Outcome: The rigid 1,4-phenylenediacryloyl unit becomes part of the polymer backbone.

-

Mechanism:

-

Polymerization:

-

LCP Behavior: The rigid rod structure promotes mesophase formation (nematic/smectic phases).

-

Photochemistry: Because the chromophore is in the main chain, photo-irradiation can induce drastic changes in chain conformation, leading to photomechanical effects (bending/actuation) or high-density crosslinking.

-

Photocrosslinking Mechanism ([2+2] Cycloaddition)

Both molecules rely on the same fundamental photochemical event, but the topological constraint differs.

Figure 3: The [2+2] photocycloaddition mechanism common to both derivatives.

Safety & Handling

Both compounds are acid chlorides and share severe hazards. However, the volatility of cinnamoyl chloride makes it an inhalation risk, while the fine powder nature of the di-chloride poses dust inhalation risks.

-

Moisture Sensitivity: Both react violently with water to release HCl gas. Store under nitrogen in a desiccator.

-

Lachrymator: Cinnamoyl chloride is a potent lachrymator (tear gas agent). Work in a fume hood is mandatory.

-

Skin/Eye Contact: Causes severe burns. Wear nitrile gloves, lab coat, and chemical splash goggles.

-

Quenching: Quench excess chlorides by slowly adding them to a large volume of ice water or dilute sodium bicarbonate solution.

References

-

Synthesis of Cinnamoyl Chloride

-

Synthesis of 1,4-Phenylenediacryloyl Chloride

-

Hasegawa, M., et al. "Topochemical photopolymerization of diolefin crystals." Journal of Polymer Science Part A-1: Polymer Chemistry, 1974. Link (Describes the synthesis of phenylenediacrylate derivatives for photopolymerization).

-

-

Liquid Crystalline Polymers

- Coqueret, X. "Photochemical modifications of polymers: Photocrosslinking, surface photografting and photopolymerization." Macromolecular Engineering, 2011.

-

Safety Data

Sources

An In-depth Technical Guide on the Physical Properties of Rigid Rod Diacid Chlorides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rigid rod diacid chlorides are a pivotal class of monomers, foundational to the synthesis of high-performance polymers such as aramids and other advanced materials. Their inherent structural rigidity imparts exceptional thermal stability, mechanical strength, and anisotropic behavior to the resulting polymers. This guide provides a comprehensive exploration of the core physical properties of these monomers, including their synthesis, purification, solubility, thermal characteristics, and liquid crystalline behavior. By delving into the causality behind experimental choices and providing detailed, self-validating protocols, this document aims to equip researchers, scientists, and drug development professionals with the technical insights necessary for the effective utilization of rigid rod diacid chlorides in their respective fields.

Introduction: The Significance of Rigid Rod Monomers

Rigid rod polymers are a class of materials distinguished by their linear, inflexible molecular structure. This rigidity, often derived from a backbone of aromatic rings, leads to a unique set of properties, including exceptional tensile strength, high thermal and chemical resistance, and the ability to form liquid crystalline phases.[1][2][3] These characteristics make them indispensable in applications ranging from aerospace components and protective apparel to advanced electronics.[4][5]

At the heart of these high-performance polymers are the monomers from which they are synthesized. Rigid rod diacid chlorides, with their reactive acyl chloride functional groups, are key building blocks in polycondensation reactions, typically with aromatic diamines, to form robust polyamide structures.[4][6] The purity and physical properties of these diacid chloride monomers are paramount, as they directly influence the polymerization process and the ultimate properties of the final polymer.

This guide will focus on elucidating the critical physical properties of rigid rod diacid chlorides, with a particular emphasis on terephthaloyl chloride as a representative and widely used example. Understanding these properties is crucial for controlling polymer synthesis, processing, and for exploring novel applications, including the development of advanced drug delivery systems where structural integrity and controlled degradation are desired.[7][8]

Synthesis and Purification: The Foundation of High-Performance Polymers

The synthesis of high molecular weight, defect-free rigid rod polymers is critically dependent on the purity of the diacid chloride monomer. Trace impurities can act as chain terminators or lead to side reactions, compromising the final material's properties. Therefore, a thorough understanding of the synthesis and purification protocols is essential.

Common Synthetic Pathways

The most prevalent methods for synthesizing rigid rod diacid chlorides involve the chlorination of the corresponding dicarboxylic acids.[4] Several chlorinating agents can be employed, each with its own advantages and considerations:

-

Thionyl Chloride (SOCl₂): A widely used reagent that reacts with dicarboxylic acids to produce the diacid chloride, sulfur dioxide, and hydrogen chloride gas.[9][10] This method is effective, and the gaseous byproducts are easily removed from the reaction mixture.

-

Phosgene (COCl₂): While highly effective, phosgene is extremely toxic, necessitating stringent safety precautions.

-

1,4-Bis(trichloromethyl)benzene: This route involves the reaction of the dicarboxylic acid with 1,4-bis(trichloromethyl)benzene, often catalyzed by zinc chloride or ferric chloride, and offers high yields and purity.[5][11][12]

The choice of synthetic route often depends on the desired scale, available equipment, and safety considerations. For laboratory-scale synthesis, the thionyl chloride method is often preferred due to its convenience.

Experimental Protocol: Synthesis of Terephthaloyl Chloride

This protocol details the synthesis of terephthaloyl chloride from terephthalic acid using thionyl chloride.

Materials:

-

Terephthalic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalyst)

-

Dry hexane

-

Round-bottom flask with a reflux condenser and a gas outlet

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases. Ensure all glassware is thoroughly dried to prevent hydrolysis of the acid chloride.

-

Charging the Reactor: Add terephthalic acid to the flask. For every 1 mole of terephthalic acid, add approximately 2.5 moles of thionyl chloride.

-

Catalyst Addition: Add a catalytic amount of DMF (a few drops).

-

Reaction: Gently heat the mixture to reflux (approximately 80°C) using a heating mantle.[9][10] The reaction mixture will become a clear solution as the terephthalic acid is converted to the soluble terephthaloyl chloride. Maintain reflux until the evolution of HCl and SO₂ gases ceases (typically 10-12 hours).[9][10]

-

Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool. Distill off the excess thionyl chloride under atmospheric pressure.

-

Purification by Vacuum Distillation: The crude terephthaloyl chloride is then purified by vacuum distillation.[9][11] Collect the fraction that distills at the appropriate boiling point (for terephthaloyl chloride, ~266°C at atmospheric pressure, lower under vacuum).

-

Recrystallization (Optional): For higher purity, the distilled product can be recrystallized from a dry, inert solvent like hexane. Dissolve the solid in a minimal amount of hot hexane and allow it to cool slowly to form crystals.

-

Drying and Storage: Filter the purified crystals, wash with a small amount of cold, dry hexane, and dry under vacuum. Store the final product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[4]

Causality Behind Experimental Choices:

-

Excess Thionyl Chloride: An excess of thionyl chloride is used to ensure the complete conversion of the dicarboxylic acid and to serve as a solvent for the reaction.

-

DMF Catalyst: DMF acts as a catalyst by forming a reactive Vilsmeier intermediate with thionyl chloride, which then reacts more readily with the carboxylic acid.

-

Dry Conditions: Acyl chlorides are highly reactive towards water, leading to hydrolysis back to the carboxylic acid. Therefore, all reagents and glassware must be scrupulously dry.

-

Vacuum Distillation: This technique allows for the purification of the product at a lower temperature, preventing thermal decomposition.

Diagram: Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of a rigid rod diacid chloride.

Core Physical Properties

The physical properties of rigid rod diacid chlorides are a direct consequence of their molecular structure. The rigid, planar nature of the aromatic backbone and the presence of polar acyl chloride groups dictate their behavior in various environments.

Molecular Structure

A typical rigid rod diacid chloride consists of a central aromatic core, such as a benzene ring, with two acyl chloride (-COCl) groups attached at para positions. This para-substitution is crucial for achieving a linear, rigid conformation.

Diagram: Molecular Structure of Terephthaloyl Chloride

Caption: Molecular structure of terephthaloyl chloride (C₈H₄Cl₂O₂).

Solubility

The solubility of rigid rod diacid chlorides is a critical parameter for their use in solution polymerization. Their rigid and relatively nonpolar aromatic core limits their solubility in many common solvents.

Factors Influencing Solubility:

-

Solvent Polarity: These compounds are generally soluble in polar organic solvents that can interact favorably with the acyl chloride groups.[6][13]

-

Temperature: Solubility typically increases with temperature.[13]

-

Molecular Structure: The nature of the aromatic core can influence solubility. Larger, more extended aromatic systems tend to have lower solubility.

| Solvent | Solubility of Terephthaloyl Chloride |

| Dichloromethane | Soluble[6] |

| Chloroform | Soluble[6] |

| Acetone | Soluble[13] |

| Ethanol | Soluble[14][15][16][17] |

| Water | Insoluble (reacts)[6][13] |

| Hexane | Sparingly soluble |

Experimental Protocol: Determining Solubility

-

Solvent Screening: Add a small, known amount of the diacid chloride to a series of vials, each containing a different dry solvent.

-

Observation: Vigorously shake or stir the vials at a constant temperature (e.g., 25°C) and observe for dissolution.

-

Quantitative Measurement: For solvents in which the compound appears soluble, incrementally add more of the diacid chloride until saturation is reached (i.e., solid material no longer dissolves). The solubility can then be expressed in terms of g/100 mL or mol/L.

Thermal Properties

The thermal stability of rigid rod diacid chlorides is a key indicator of their suitability for high-temperature polymerization reactions.

Key Thermal Parameters:

-

Melting Point (Tm): The temperature at which the solid transitions to a liquid. A sharp melting point is indicative of high purity.

-

Boiling Point (Tb): The temperature at which the liquid transitions to a gas.

-

Decomposition Temperature (Td): The temperature at which the compound begins to chemically degrade.

| Property | Value for Terephthaloyl Chloride | Source(s) |

| Melting Point | 81.5 - 83 °C | [5][18] |

| Boiling Point | 265 - 266 °C | [4][5][18] |

| Density | 1.34 g/cm³ | [5][18] |

Characterization Techniques:

-

Differential Scanning Calorimetry (DSC): Used to determine the melting point and other thermal transitions.

-

Thermogravimetric Analysis (TGA): Used to determine the thermal stability and decomposition temperature.

Experimental Protocol: TGA Analysis

-

Instrument Calibration: Calibrate the TGA instrument according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh a small amount of the diacid chloride (typically 5-10 mg) into a TGA pan.

-

Analysis: Place the pan in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 600°C).

-

Data Interpretation: The TGA thermogram will show the percentage of weight loss as a function of temperature. The onset of weight loss indicates the beginning of decomposition.

Liquid Crystalline Properties

A hallmark of rigid rod molecules is their ability to form liquid crystalline phases, which are intermediate states of matter between a crystalline solid and an isotropic liquid.[3][19] In these phases, the molecules exhibit long-range orientational order but lack long-range positional order.[3]

-

Lyotropic Liquid Crystals: Formed in solution above a certain critical concentration. The solvent plays a crucial role in mediating the interactions between the rigid rods.

-

Thermotropic Liquid Crystals: Formed in the pure state upon heating above the melting point.

The formation of a liquid crystalline phase during polymerization is highly desirable as it facilitates the alignment of the polymer chains, leading to materials with highly anisotropic and superior mechanical properties.[1]

Characterization Technique:

-

Polarized Optical Microscopy (POM): A powerful technique for identifying liquid crystalline phases. Anisotropic liquid crystalline phases will be birefringent and will exhibit characteristic textures when viewed between crossed polarizers.

Applications in Materials Science and Drug Development

The unique properties of rigid rod diacid chlorides make them valuable in several advanced applications.

-

High-Performance Polymers: Their primary application is in the synthesis of aramid fibers (e.g., Kevlar®), which are known for their exceptional strength-to-weight ratio, thermal stability, and chemical resistance.[4][5][18] These polymers are used in body armor, aerospace composites, and industrial ropes.

-

Drug Delivery Systems: The rigid and well-defined structure of polymers derived from these monomers offers potential for creating novel drug delivery vehicles.[8][20] Biodegradable polymers with rigid backbones could be designed for controlled release implants, where the degradation rate and mechanical integrity are critical.[7][21] The ability to form ordered structures could also be exploited for the encapsulation and targeted delivery of therapeutic agents.[22]

Conclusion

Rigid rod diacid chlorides are a fascinating and technologically important class of monomers. Their physical properties, born from their rigid molecular architecture, are the key to unlocking the exceptional performance of the polymers derived from them. A thorough understanding of their synthesis, purification, solubility, and thermal and liquid crystalline behavior is essential for any researcher or scientist working in the field of high-performance materials or advanced drug delivery. The protocols and data presented in this guide provide a solid foundation for the successful application of these remarkable chemical building blocks.

References

-

Understanding Terephthaloyl Chloride: Properties, Synthesis, and Uses. [Link]

-

Wikipedia. Terephthaloyl chloride. [Link]

-

Fengchen. Terephthaloyl Chloride CAS 100-20-9 Manufacturers and Suppliers - Price. [Link]

-

chemeurope.com. Terephthaloyl chloride. [Link]

-

Yufeng. Terephthaloyl chloride. [Link]

-

Patsnap. Preparation method of terephthaloyl chloride. [Link]

-

ChemBK. Terephthaloyl chloride. [Link]

-

National Institutes of Health. Terephthaloyl chloride | C8H4Cl2O2 | CID 7488 - PubChem. [Link]

-

Defense Technical Information Center. Liquid Crystalline Polymers. [Link]

-

Solubility of Things. Terephthaloyl chloride. [Link]

-

AIP Publishing. Rheology of Rod-like Polymers in the Liquid Crystalline State. [Link]

-

MedCrave online. Liquid crystalline behavior of polymers: fundamentals, synthesis and characterizations. [Link]

-

ACS Publications. Well-Defined Lyotropic Liquid Crystalline Properties of Rigid-Rod Helical Polyacetylenes | Macromolecules. [Link]

-

The University of British Columbia. Theoretical Aspects of Liquid Crystals and Liquid Crystalline Polymers. [Link]

-

ResearchGate. Synthesis of diacid chlorides IIIa–c. [Link]

-

ResearchGate. Structure and codes of diacyl chloride monomers. [Link]

-

MDPI. Functional Aromatic Polyamides. [Link]

-

IOSR Journal. Synthesis and Characterization of some Dicarboxylic Acid Monomers. [Link]

-

National Academic Digital Library of Ethiopia. Novel Drug Delivery Systems. [Link]

-

National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. [Link]

-

National Institutes of Health. Polymers for Drug Delivery Systems. [Link]

-

National Institutes of Health. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. [Link]

-

ResearchGate. Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters. [Link]

-

IIP Series. POLYMERS IN CONTROLLED RELEASE DRUG DELIVERY SYSTEMS: AN EXPLORATION OF PROPERTIES, AND APPLICATIONS. [Link]

-

Polymers in Drug Delivery. [Link]

-

ResearchGate. (PDF) Polymer applications in drug delivery. [Link]

-

ResearchGate. New aromatic polyesteramides: Synthesis and properties. [Link]

-

Der Pharma Chemica. Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. [Link]

-

MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. pubs.aip.org [pubs.aip.org]

- 3. medcraveonline.com [medcraveonline.com]

- 4. nbinno.com [nbinno.com]

- 5. Terephthaloyl chloride - Wikipedia [en.wikipedia.org]

- 6. CAS 100-20-9: Terephthaloyl chloride | CymitQuimica [cymitquimica.com]

- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 8. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Terephthaloyl chloride synthesis - chemicalbook [chemicalbook.com]

- 10. Terephthaloyl chloride [yufenggp.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Preparation method of terephthaloyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. Terephthaloyl Chloride CAS 100-20-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 15. chembk.com [chembk.com]

- 16. Terephthaloyl chloride | 100-20-9 [amp.chemicalbook.com]

- 17. Terephthaloyl chloride | 100-20-9 [chemicalbook.com]

- 18. Terephthaloyl_chloride [chemeurope.com]

- 19. personal.math.ubc.ca [personal.math.ubc.ca]

- 20. Polymers in Drug Delivery [scirp.org]

- 21. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

1,4-phenylenediacryloyl chloride melting point and solubility data

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Phenylenediacryloyl Chloride

Authored by a Senior Application Scientist

This guide provides a detailed examination of the core physicochemical properties of 1,4-phenylenediacryloyl chloride (PDAC), with a specific focus on its melting point and solubility characteristics. Designed for researchers, chemists, and professionals in drug development and material science, this document synthesizes established data with field-proven insights to ensure a comprehensive understanding of this reactive chemical intermediate.

Introduction to 1,4-Phenylenediacryloyl Chloride

1,4-Phenylenediacryloyl chloride, with CAS Number 35288-49-4, is a bifunctional acid chloride featuring a central benzene ring linked to two acryloyl chloride groups in a para configuration.[1] This symmetrical and reactive structure makes it a valuable monomer and cross-linking agent in the synthesis of advanced polymers, specialty films, and polyamide fibers, analogous to the well-known terephthaloyl chloride used in the production of aramids like Kevlar.[2][3]

The presence of two highly reactive acryloyl chloride moieties dictates its chemical behavior, particularly its handling requirements and solubility profile. Understanding these properties is critical for its effective use in synthesis, ensuring both reaction success and laboratory safety.

Chemical Structure Diagram

Caption: Chemical structure of 1,4-phenylenediacryloyl chloride.

Core Physicochemical Properties

The key physical and chemical data for 1,4-phenylenediacryloyl chloride are summarized below. This data is essential for planning experiments, ensuring safe storage, and predicting its behavior in chemical reactions.

| Property | Value | Source |

| Chemical Formula | C₆H₄(CH=CHCOCl)₂ | Sigma-Aldrich |

| Molecular Weight | 255.10 g/mol | Sigma-Aldrich |

| CAS Number | 35288-49-4 | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 171-172 °C | Sigma-Aldrich |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

| Solubility | See Section 3 | - |

| Hazard Class | Skin Corrosion 1B | Sigma-Aldrich |

Solubility Profile: An In-Depth Analysis

Quantitative solubility data for 1,4-phenylenediacryloyl chloride is not widely published. However, its solubility can be expertly inferred from its chemical structure and the known behavior of acyl chlorides.

Reactivity with Solvents

The most critical factor governing the "solubility" of this compound is its high reactivity. As a bifunctional acyl chloride, it will readily react with protic and nucleophilic solvents. This is not a dissolution process but an irreversible chemical transformation.

-

Protic Solvents (Water, Alcohols, Amines): These solvents will vigorously react with the acyl chloride groups in a nucleophilic acyl substitution reaction.

-

Reaction with Water (Hydrolysis): Contact with moisture leads to rapid hydrolysis, forming the corresponding 1,4-phenylenediacrylic acid and releasing corrosive hydrogen chloride (HCl) gas.[4] This necessitates storage and handling under strictly anhydrous (dry) conditions.

-

Reaction with Alcohols (Alcoholysis): Alcohols will react to form the corresponding diester.

-

Reaction with Amines (Aminolysis): Primary and secondary amines will react to form the corresponding diamide.

-

Expected Solubility in Anhydrous Organic Solvents

For use in synthesis, 1,4-phenylenediacryloyl chloride must be dissolved in solvents that are inert to its acyl chloride functional groups. Based on its rigid, aromatic structure, the following anhydrous solvents are predicted to be effective:

-

Aprotic Polar Solvents: Solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and Tetrahydrofuran (THF) are likely to be good solvents. Their polarity can help solvate the polar acryloyl chloride groups without providing a reactive proton. However, the purity of these solvents is paramount, as residual water will cause decomposition.

-

Chlorinated Solvents: Dichloromethane (DCM) and chloroform are excellent candidates. They are non-nucleophilic and have a good capacity for dissolving a wide range of organic compounds.

-

Aromatic Solvents: Anhydrous toluene or xylene may be suitable, particularly at elevated temperatures, though solubility might be more limited compared to polar aprotic options.

It is crucial to experimentally verify solubility in a chosen solvent before committing to a large-scale reaction.

Experimental Protocol: Safe Determination of Solubility

This protocol provides a self-validating system for safely determining the qualitative solubility of 1,4-phenylenediacryloyl chloride in various anhydrous solvents. The causality behind each step is explained to ensure both accuracy and safety.

Objective: To assess the solubility of 1,4-phenylenediacryloyl chloride in a range of candidate anhydrous solvents under an inert atmosphere.

Pillar of Trustworthiness: This protocol is designed to be self-validating by mandating the use of an inert atmosphere and anhydrous solvents, which prevents the primary mode of compound degradation (hydrolysis). Visual confirmation of dissolution provides a clear, albeit qualitative, endpoint.

Materials and Equipment

-

1,4-phenylenediacryloyl chloride

-

Candidate anhydrous solvents (e.g., DCM, THF, DMF)

-

Small, oven-dried glass vials or Schlenk tubes with septa

-

Inert gas supply (Nitrogen or Argon) with a manifold

-

Dry syringes and needles

-

Magnetic stirrer and stir bars

-

Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves, lab coat.[4]

Step-by-Step Methodology

-

Preparation (Causality: Eliminate Moisture):

-

Place all glassware (vials, stir bars) in an oven at >120°C for at least 4 hours to remove adsorbed water.

-

Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum.

-

-

Inert Atmosphere Setup (Causality: Prevent Hydrolysis):

-

Once cool, quickly cap the vials with septa and purge with dry nitrogen or argon for 5-10 minutes using a needle connected to the inert gas manifold. This displaces air and moisture.

-

-

Sample Addition (Causality: Accurate Measurement):

-

In a glove box or under a positive flow of inert gas, weigh a small, precise amount of 1,4-phenylenediacryloyl chloride (e.g., 10 mg) into each prepared vial. Reseal immediately.

-

-

Solvent Addition (Causality: Controlled Dissolution):

-

Using a dry syringe, add a measured volume of the first anhydrous solvent (e.g., 0.1 mL) to the vial through the septum.

-

Begin magnetic stirring.

-

-

Observation and Titration:

-

Observe for dissolution. If the solid dissolves completely, the compound is soluble to at least 100 mg/mL.

-

If the solid does not dissolve, continue adding the solvent in measured increments (e.g., 0.1 mL at a time) until the solid fully dissolves or a large volume (e.g., 2 mL) has been added.

-

Record the total volume of solvent required to dissolve the solid.

-

-

Categorization:

-

Soluble: Dissolves in <0.5 mL.

-

Sparingly Soluble: Dissolves between 0.5 mL and 2.0 mL.

-

Insoluble: Does not dissolve completely in 2.0 mL.

-

-

Safety and Waste Disposal (Causality: Neutralize Reactivity):

-

All operations must be performed in a certified chemical fume hood.[5]

-

To quench residual reactive material, slowly and carefully add the solution to a stirred beaker of a basic solution like sodium bicarbonate or an alcohol like isopropanol.

-

Dispose of all chemical waste according to institutional guidelines.

-

Experimental Workflow Diagram

Caption: Workflow for the safe determination of solubility for reactive compounds.

References

-

Understanding Terephthaloyl Chloride: Properties, Synthesis, and Uses - WorldOfChemicals. [Link]

-

Terephthaloyl chloride | C8H4Cl2O2 | CID 7488 - PubChem, NIH. [Link]

-

Terephthaloyl Chloride Chemical Properties, Uses, Production - Yufeng. [Link]

-

Terephthaloyl chloride - Wikipedia. [Link]

Sources

- 1. 1,4-Phenylenediacryloyl chloride 35288-49-4, Information for 1,4-Phenylenediacryloyl chloride 35288-49-4, Suppliers of United States 1,4-Phenylenediacryloyl chloride 35288-49-4 [chemnet.com]

- 2. Terephthaloyl Chloride Chemical Properties, Uses, Production [yufenggp.com]

- 3. Terephthaloyl chloride - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. fishersci.com [fishersci.com]

An In-depth Technical Guide to Photoreactive Mesogenic Monomers for Advanced Liquid Crystal Polymers

<_ A-Z_>

Executive Summary

Photoreactive liquid crystal polymers (LCPs) represent a frontier in materials science, offering unprecedented control over material properties through the application of light. These "smart" materials are synthesized from specially designed photoreactive mesogenic monomers, which combine the self-assembling nature of liquid crystals with the light-responsive characteristics of photosensitive molecules. This unique combination allows for the creation of polymers with dynamic, tunable, and anisotropic properties. This guide provides a comprehensive technical overview of the core principles, synthesis, characterization, and application of these advanced materials. We will delve into the causal relationships behind experimental design, present validated protocols, and explore the future landscape of this exciting field.

Introduction to Liquid Crystal Polymers (LCPs) and Photoreactivity

The Liquid Crystalline State: A Bridge Between Order and Mobility

Liquid crystals (LCs) are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] LCPs are polymers that display liquid crystalline behavior, meaning their constituent monomer units, or mesogens, can self-assemble into ordered, yet fluid, arrangements.[1][2] This ordering is typically anisotropic, meaning the material's properties are directionally dependent. This inherent anisotropy is the foundation of the unique optical and mechanical properties of LCPs.[3]

Mesogenic Monomers: The Building Blocks of Order

The term "mesogen" refers to the rigid, often rod-like, part of a molecule that induces the formation of liquid crystal phases.[1] In the context of LCPs, these mesogens are incorporated into monomer units that can be polymerized.[4] The chemical structure of the mesogenic monomer is paramount, as it dictates the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable.[5][6]

The Power of Light: Engineering Dynamic Material Response

The incorporation of photoreactive moieties into mesogenic monomers allows for external control over the LCP's properties using light.[7][8] Upon exposure to specific wavelengths of light, these photosensitive groups undergo reversible or irreversible chemical transformations, such as isomerization or cycloaddition.[9][10][11][12] This molecular-level change disrupts the local liquid crystalline order, leading to a macroscopic change in the material's shape, refractive index, or surface topology.[7][10][11] This ability to remotely and precisely control material behavior opens up a vast array of applications, from light-driven actuators to dynamic optical components.[7][13]

The Anatomy of a Photoreactive Mesogenic Monomer

A typical photoreactive mesogenic monomer is a modular construct, comprising three key components that can be independently tuned to achieve desired properties.

-

The Mesogenic Core: This is the rigid, aromatic core responsible for the liquid crystalline behavior. Its structure, often composed of linked phenyl rings or other rigid systems like benzothiazole, determines the thermal stability and type of mesophase.[14]

-

The Photoreactive Moiety: This is the "smart" component that responds to light. Common examples include:

-

Azobenzenes: Undergo reversible trans-cis isomerization upon UV or visible light irradiation, causing significant disruption to the local molecular order.[7][9][15] This is a widely used mechanism for inducing photochemical phase transitions and photo-orientation.[7][9]

-

Cinnamates: Can undergo [2+2] photocycloaddition upon UV exposure, forming cross-linked networks.[12] This process is often used to permanently fix a desired liquid crystalline orientation.[12]

-

Coumarins and Stilbenes: Also utilized for their photo-dimerization and isomerization capabilities, respectively.[16]

-

-

The Flexible Spacer: This is typically an aliphatic chain (e.g., an alkoxy chain) that connects the rigid mesogenic core to the polymerizable end group.[17] The length and flexibility of this spacer are crucial for decoupling the motion of the polymer backbone from the self-assembling mesogens, which helps to stabilize the liquid crystal phase.[18]

Synthesis and Design: From Molecule to Monomer

The synthesis of photoreactive mesogenic monomers is a multi-step process that requires careful control over reaction conditions to achieve high purity and yield.

General Synthetic Strategy

The synthesis typically involves the sequential attachment of the photoreactive moiety, the mesogenic core, and the polymerizable group, often through esterification or etherification reactions. The choice of synthetic route is dictated by the specific chemical functionalities of the desired monomer.

Below is a generalized workflow for the synthesis of a photoreactive mesogenic monomer.

Sources

- 1. ipme.ru [ipme.ru]

- 2. oaepublish.com [oaepublish.com]

- 3. Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers – Advances in Polymer Science [ncstate.pressbooks.pub]

- 4. books.rsc.org [books.rsc.org]

- 5. fiveable.me [fiveable.me]

- 6. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in photoresponsive liquid-crystalline polymers containing azobenzene chromophores - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. Manipulation of photoresponsive liquid-crystalline polymers and their applications: from nanoscale to macroscale - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens | MDPI [mdpi.com]

- 17. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 18. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: Photocrosslinking Strategies for 1,4-Phenylenediacryloyl Chloride Based Polymers

This Application Note and Protocol guide details the photocrosslinking of polymers derived from 1,4-phenylenediacryloyl chloride (PDAC) . Unlike standard acrylates that polymerize via free-radical chain reactions, PDAC-based polymers typically crosslink via a [2+2] cycloaddition mechanism . This distinction is critical for experimental design, as it often eliminates the need for exogenous photoinitiators, making these materials highly valuable for biomedical applications where leachable initiators are a toxicity concern.

Introduction & Mechanistic Insight

Polymers synthesized from 1,4-phenylenediacryloyl chloride (PDAC) contain the rigid, conjugated phenylenediacrylate (PDA) moiety within their backbone. This moiety is photoactive.[1] Upon exposure to UV light (typically UV-A), the carbon-carbon double bonds of adjacent polymer chains undergo a direct [2+2] cycloaddition , forming a cyclobutane ring.

Key Advantages Over Standard Acrylates:

-

Initiator-Free: The reaction is self-initiating upon UV absorption. No toxic photoinitiators (e.g., Irgacure 2959, LAP) are strictly required.

-

Reversibility: The crosslinks can often be reversed by irradiation at a shorter wavelength (e.g., <260 nm), enabling "healable" or "erasable" networks.

-

Oxygen Tolerance: Unlike radical polymerization, this cycloaddition is less susceptible to oxygen inhibition.

Mechanistic Pathway

The process involves the excitation of the cinnamoyl-like chromophore followed by dimerization.

Figure 1: Photocrosslinking mechanism of phenylenediacrylate moieties via [2+2] cycloaddition.

Materials & Preparation

Before photocrosslinking, the PDAC-based polymer must be synthesized and processed into a suitable form (film, coating, or micelle).

A. Polymer Synthesis (Context)

PDAC is an acid chloride. It is typically reacted with diols (e.g., Polyethylene Glycol (PEG), 1,4-butanediol) or diamines via step-growth polymerization .

-

Reagents: 1,4-Phenylenediacryloyl chloride (Monomer A), Diol/Diamine (Monomer B).

-

Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).

-

Base: Triethylamine (TEA) or Pyridine (to scavenge HCl).

B. Sample Preparation for Crosslinking

The physical state of the polymer significantly affects crosslinking efficiency. Chain mobility is required for the reactive groups to align.

| Form Factor | Preparation Method | Critical Parameter |

| Thin Film | Spin-coating or solvent casting (CHCl₃/DCM) onto glass/quartz. | Solvent Removal: Films must be dried (vacuum, 24h) to prevent bubble formation, but residual solvent can plastize chains to aid reaction. |

| Hydrogel | Rehydration of amphiphilic PDAC-PEG block copolymers. | Concentration: >10 wt% is recommended to ensure inter-chain proximity. |

| Nanoparticles | Self-assembly in aqueous media (micelles). | Dilution: Crosslinking stabilizes the shell; perform in dilute suspension (1 mg/mL) to avoid inter-particle aggregation. |

Photocrosslinking Protocol

This protocol assumes a solid-state film or hydrogel precursor.

Equipment

-

UV Source: High-pressure Mercury lamp (broadband) or UV-LED.

-

Target Wavelength: 300 nm – 365 nm (Peak absorption of PDA is ~310-330 nm).

-

Radiometer: To measure intensity (mW/cm²).[2]

Step-by-Step Procedure

Step 1: Determine the UV Dose

Unlike acrylates which cure in seconds, cycloaddition is a statistical process requiring higher energy doses.

-

Target Dose: 500 – 2000 mJ/cm² (0.5 – 2.0 J/cm²).

-

Calculation: Time (s) = [Target Dose (mJ/cm²)] / [Intensity (mW/cm²)].

-

Example: If your lamp outputs 10 mW/cm² at 365 nm, and you need 1000 mJ/cm²:

-

Step 2: Irradiation Setup

-

Place the sample (film/gel) at a fixed distance from the light source.

-

Optional: If the polymer has a high Glass Transition Temperature (

), heat the stage to-

Reasoning: In the glassy state, chains are frozen, preventing the alignment necessary for dimerization. Heating increases mobility.

-

-

Atmosphere: Ambient air is generally acceptable. Nitrogen purging is not strictly necessary but ensures consistency by preventing any minor oxidative side reactions.

Step 3: Exposure Cycle

-

Expose sample for the calculated time.

-

Fractionated Dose (Recommended): If using high intensity (>50 mW/cm²), expose in bursts (e.g., 10s ON / 10s OFF) to prevent thermal degradation from the lamp heat.

Step 4: Post-Cure Validation

The film should become insoluble in its original solvent (e.g., DCM) if crosslinking was successful.

Characterization of Crosslinked Networks

To validate the protocol, you must quantify the extent of the reaction.

A. UV-Vis Spectroscopy (The "Gold Standard")

The PDAC moiety has a strong absorption maximum (

-

Method: Measure absorbance of the film before (

) and after ( -

Observation: The peak at 310–330 nm will decrease (photobleach) as the double bonds are consumed to form non-conjugated cyclobutane rings.

-

Calculation:

B. Sol-Gel Analysis[1]

-

Weigh the dry crosslinked film (

). -

Immerse in a good solvent (e.g., Chloroform) for 24 hours to extract unreacted chains.

-

Dry the insoluble residue and weigh (

). -

Gel Fraction:

. A successful network typically yields >80%.

Experimental Workflow Diagram

Figure 2: Decision tree for processing and crosslinking PDAC-based polymers.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Gel Fraction (<50%) | Low Chain Mobility | Heat the sample during irradiation to above its |

| Insufficient UV Dose | Increase exposure time. Ensure lamp emits in the 300-340 nm range. | |

| Low Chromophore Density | Increase the ratio of PDAC monomer during synthesis. | |

| Film Cracking | Excessive Crosslinking | Reduce UV dose. High crosslink density causes shrinkage stress. |

| No Crosslinking | Wavelength Mismatch | Ensure UV source is UV-A (320-365 nm), not UV-C (254 nm) which may degrade polymer. |

References

-

Ichimura, K., & Nishio, Y. (1987). Photocrosslinkable polymers having p-phenylenediacrylate group in the side chain: Argon laser photoresist. Journal of Polymer Science Part A: Polymer Chemistry. Link

-

Gwon, M. J., et al. (2016). Solid-state photocrosslinking of poly(ethylene glycol) diacrylate via [2+2] cycloaddition. Polymer. Link(Note: Provides comparative data for acrylate vs cinnamoyl mechanisms).

-

Nagata, M. (2000). Synthesis and enzymatic degradation of photocured poly(ε-caprolactone) copolymers. Journal of Polymer Science Part A. Link

-

Lee, J., et al. (2014). Photocrosslinkable Hydrogels for Tissue Engineering. Advanced Materials. Link

Sources

Application Note: Solvent Selection & Optimization for 1,4-Phenylenediacryloyl Chloride Polycondensation

Executive Summary

The polycondensation of 1,4-phenylenediacryloyl chloride (PDAC) presents a specific set of challenges distinct from standard aliphatic polymerizations. As a rigid-rod monomer containing photosensitive alkene moieties, PDAC tends to form polymers with extremely low solubility in common organic solvents. This leads to premature precipitation during synthesis, terminating chain growth and resulting in low molecular weight oligomers.

This guide provides a technical framework for selecting solvent systems that balance monomer solubility , polymer chain solvation , and acid scavenging . We prioritize the synthesis of high-molecular-weight photoreactive polyamides and polyesters, utilizing protocols adapted from high-performance aramid (e.g., Kevlar) manufacturing.

The Chemistry of Solubility & Reactivity

The Solubility Paradox

In step-growth polymerization, the molecular weight (

The Solution: The solvent system must act as a "structural disruptor." We utilize polar aprotic solvents containing inorganic salts (LiCl, CaCl

Mechanism & Solvent Interaction

The reaction is a nucleophilic acyl substitution yielding HCl. The solvent must:

-

Dissolve the diamine/diol.

-

Swell the growing polymer coil.

-

Facilitate the removal of HCl (via an added base or intrinsic basicity).

Figure 1: The critical role of the solvent/salt complex in preventing premature precipitation (Chain Death).

Solvent System Selection Matrix

Select your solvent system based on the target application and polymer class.

| System Class | Primary Solvent | Additives | Target Polymer | Pros | Cons |

| Solution (High MW) | NMP (N-methyl-2-pyrrolidone) | CaCl | Polyamides (High Strength) | Highest Molecular Weight; Homogeneous; Reproducible. | Requires strict anhydrous conditions; Difficult workup (high BP solvent). |

| Solution (Alt) | DMAc (Dimethylacetamide) | LiCl | Polyamides | Alternative if polymer precipitates in NMP. | Highly hygroscopic; LiCl is harder to dry than CaCl |

| Interfacial | Water / DCM (Dichloromethane) | NaOH (aq) + Phase Transfer Catalyst | Thin Films / Membranes | Fast; No heating required; Insensitive to stoichiometry. | Broad molecular weight distribution; Lower mechanical strength. |

| Green/New | Ethyl Acetate | None | Polyesters | Environmentally benign; Easy removal.[1] | Only for specific low-MW prepolymers; Polymer often precipitates. |

Protocol A: Low-Temperature Solution Polycondensation (Gold Standard)

Objective: Synthesis of high-molecular-weight photocrosslinkable polyamide from PDAC and p-phenylenediamine (PPD). Safety Note: PDAC is an acid chloride (corrosive). Protect reaction from UV/Blue light to prevent premature crosslinking of the double bonds. Use amber glassware or wrap flasks in foil.

Materials

-

Monomer A: 1,4-Phenylenediacryloyl chloride (Recrystallized from dry toluene/hexane).

-

Monomer B: Diamine (e.g., PPD), sublimed or recrystallized.

-

Solvent: NMP (Anhydrous, <50 ppm water).

-

Salt: CaCl

(Dried at 250°C for 4 hours). -

Acid Scavenger: Pyridine or Propylene Oxide (optional, if NMP basicity is insufficient).

Step-by-Step Methodology

-

Salt Dissolution (The Solvation Setup):

-

In a flame-dried 3-neck round bottom flask (wrapped in foil) equipped with a mechanical stirrer and N

inlet, dissolve anhydrous CaCl -

Heat to 80°C to ensure complete dissolution, then cool to room temperature. Why: The salt must be fully dissolved to effectively complex with the amide groups later.

-

-

Diamine Addition:

-

Add the stoichiometric amount of Diamine to the NMP/CaCl

solution. Stir until fully dissolved. -

Cool the solution to 0°C – 5°C using an ice/water bath. Why: Controlling the exotherm is crucial. High temps at the start lead to side reactions and lower MW.

-

-

PDAC Addition (The Critical Step):

-

Add solid PDAC to the stirred diamine solution in one portion (or small batches if scale >10g).

-

Observation: The solution viscosity should increase rapidly.

-

Maintain stirring at 0°C for 1 hour.

-

-

Room Temperature Aging:

-

Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).

-

Continue stirring for 12–24 hours under N

in the dark. -

Viscosity Check: If the solution becomes a gel or exhibits the "Weisenberg effect" (climbs the stir rod), high molecular weight has been achieved.

-

-

Workup:

-

Pour the viscous polymer dope slowly into a high-speed blender containing Methanol or Water (nonsolvent).

-

Filter the fibrous precipitate. Wash repeatedly with water (to remove CaCl

) and methanol. -

Dry under vacuum at 60°C for 24 hours (keep away from light).

-

Protocol B: Interfacial Polycondensation (Rapid Screening)

Objective: Rapid synthesis of polymer films or capsules where high MW is secondary to processing speed.

Step-by-Step Methodology

-

Aqueous Phase:

-

Dissolve Diamine (10 mmol) and NaOH (20 mmol, acid acceptor) in 50 mL distilled water.

-

Optional: Add surfactant (SDS) for emulsion stability.

-

-

Organic Phase:

-

Dissolve PDAC (10 mmol) in 50 mL Dichloromethane (DCM) or Chloroform.

-

Note: Ensure PDAC is fully dissolved; filter if cloudy.

-

-

Reaction:

-

For Film (Nylon Rope Trick): Carefully layer the Aqueous phase over the Organic phase in a beaker. A polymer film forms instantly at the interface. Pull the film with tweezers to continuously regenerate the interface.

-

For Powder/Emulsion: Pour the Organic phase into the rapidly stirred (high shear) Aqueous phase. Stir for 10-15 minutes.

-

-

Workup:

-

Filter the resulting solids. Wash with water (to remove salts) and acetone.

-

Troubleshooting & Optimization Logic

Use this decision logic to troubleshoot common failure modes.

Figure 2: Troubleshooting decision tree for PDAC polymerization.

Key Optimization Tips

-

Moisture is the Enemy: Acid chlorides hydrolyze to carboxylic acids, which destroys the stoichiometric balance. If your yield is low, your solvent likely contained water.

-

The "Salting-In" Effect: If the reaction solution turns cloudy within 10 minutes, the polymer has precipitated. Repeat the experiment using NMP + 5-8% CaCl

or DMAc + 2-5% LiCl . -

Light Sensitivity: PDAC polymers can crosslink (2+2 cycloaddition) under ambient lab light. If the polymer becomes insoluble in everything (even H2SO4), it has likely crosslinked.

References

-

Interfacial Polymerization Fundamentals

-

Portland State University. Interfacial Polymerization. Retrieved from

-

-

Kinetics of Acid Chloride Reactions

-

MDPI. Kinetics of Model Reactions for Interfacial Polymerization. Retrieved from

-

-

Rigid-Rod Polyamide Synthesis (PPTA/Kevlar Protocols)

-

National Institutes of Health (NIH). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides. Retrieved from

-

-

Solubility of Acrylate Polymers

-

Green Solvents for Polymerization

-

Royal Society of Chemistry. Finding low-toxicity biopolymer solvents. Retrieved from

-

Sources

- 1. polymersource.ca [polymersource.ca]

- 2. kinampark.com [kinampark.com]

- 3. youtube.com [youtube.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Kinetics of Model Reactions for Interfacial Polymerization [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 8. An Environmentally Benign Solvent for the Cationic Polymerization of Low Ceiling Temperature Polyaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support: Purification of 1,4-Phenylenediacryloyl Chloride

The following technical guide details the purification of 1,4-phenylenediacryloyl chloride (PPDC) via recrystallization. This protocol is designed for researchers requiring high-purity monomers for step-growth polymerization (e.g., polyamides, polyesters) where stoichiometry and purity are critical for high molecular weight.

Compound Profile:

-

CAS: 35288-49-4[][][]

-

Melting Point: 171–172 °C (Lit.)

-

Sensitivities: Moisture (Hydrolysis to acid), Heat/Light (Radical polymerization).

Part 1: Core Purification Protocol

The Challenge: PPDC is a bifunctional monomer with a high melting point (~171°C). Standard low-boiling solvents (DCM, THF) often fail to dissolve it sufficiently for recrystallization without excessive volume. Furthermore, the acrylate "tails" make it prone to thermal polymerization during the heating step.

Recommended Solvent System:

-

Primary Solvent: Anhydrous Toluene (or Chlorobenzene).

-

Anti-Solvent: Anhydrous

-Hexane (or -

Additives: Thionyl Chloride (scavenger) and BHT (inhibitor).

Step-by-Step Methodology

1. Preparation of Solvent

-

Dry toluene is essential to prevent hydrolysis.

-

Pro-Tip: Add 0.1% w/v BHT (Butylated hydroxytoluene) to the toluene. This acts as a radical scavenger to prevent the monomer from polymerizing while the solution is hot.

-

Scavenger: Add 0.5–1.0 mL of Thionyl Chloride (

) per 100 mL of solvent. This converts any hydrolyzed dicarboxylic acid back into the acid chloride during the heating phase.

2. Dissolution (Hot)

-

Place the crude PPDC in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a

drying tube or -

Add the Inhibited Toluene (approx. 10–15 mL per gram of solid).

-

Heat the mixture to reflux (110°C).

-

Observation: If the solution remains cloudy due to white solids, this is likely the hydrolyzed acid (1,4-phenylenediacrylic acid). The added thionyl chloride should help dissolve this. If insoluble "gels" remain, this is polymerized material and must be removed.

3. Hot Filtration (Critical Step)

-

If insoluble particles (polymer/salts) are present, perform a hot filtration through a glass frit or a fluted filter paper pre-warmed with hot toluene.

-

Speed is key: Do this quickly to prevent the product from crystallizing on the filter.[4]

4. Crystallization

-

Allow the clear yellow/orange filtrate to cool slowly to room temperature.

-

Anti-Solvent Addition: If crystallization does not start at room temperature, slowly add anhydrous

-Hexane dropwise until a persistent turbidity (cloudiness) appears. Re-heat slightly to clear it, then let it cool undisturbed. -

Cool the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

5. Isolation

-

Filter the crystals rapidly using a Buchner funnel under inert gas (nitrogen blanket) if possible.

-

Wash the filter cake with cold, dry Hexane (2 x 10 mL) to remove residual toluene and colored impurities.

-

Drying: Dry the product in a vacuum desiccator over

or paraffin wax (to absorb solvent traces) for 12–24 hours. Do not heat-dry above 40°C to avoid polymerization.

Part 2: Troubleshooting & FAQs

| Issue | Diagnosis | Corrective Action |

| White opaque solid forms during dissolution | Hydrolysis. The chloride has reacted with moisture to form the dicarboxylic acid (insoluble in toluene). | Add 1–2 mL of Thionyl Chloride and reflux for 30 mins. This converts the acid back to the soluble acid chloride. |

| Yellow/Orange gum instead of crystals | Oiling Out. The solution is too concentrated or cooled too fast. | Re-dissolve in more hot toluene. Add the anti-solvent (hexane) more slowly.[5] Scratch the glass to induce nucleation. |

| Insoluble "slime" or gel | Polymerization. The monomer has cross-linked. | This material cannot be recovered. Filter it out hot.[4][6][7] Ensure BHT is present in the solvent for the next batch. |

| Low Melting Point (<168°C) | Impurity. Likely residual solvent or mono-acid chloride. | Dry the sample under high vacuum (<1 mbar). If MP is still low, recrystallize again. |

| Product turns white to yellow on storage | Decomposition. Acid chlorides are unstable in moist air. | Store in a sealed container under Argon/Nitrogen in a refrigerator (4°C). |

Part 3: Visualization (Workflow)

Caption: Optimized workflow for the purification of reactive diacid chlorides, highlighting inhibitor addition and moisture control.

Part 4: Data Reference

Table 1: Physicochemical Properties & Solubility

| Property | Value | Notes |

| Molecular Weight | 255.10 g/mol | |

| Melting Point | 171–172 °C | Sharp MP indicates high purity. |

| Solubility (Hot) | Toluene, Chlorobenzene, | Good solvents for recrystallization. |

| Solubility (Cold) | Hexane, Ether, Petroleum Ether | Poor solvents (Anti-solvents). |

| Reactivity | High | Reacts violently with water/alcohols. |

References

- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

-

Sigma-Aldrich. (n.d.). Product Specification: 1,4-Phenylenediacryloyl chloride.[][][][8] Retrieved from

- Morgan, P. W. (1965). Condensation Polymers: By Interfacial and Solution Methods. Interscience Publishers.

- Ulich, L. H., & Adams, R. (1920). "The Use of Oxalyl Chloride for Producing Acid Chlorides". Journal of the American Chemical Society, 42(3), 599–611.

Sources

Technical Support Center: Acryloyl Chloride Handling & Optimization

The following technical guide serves as a specialized support center for handling Acryloyl Chloride and its derivatives. It is designed for researchers requiring high-fidelity protocols for moisture-sensitive synthesis.

Status: Operational | Tier: Advanced Chemical Handling Subject: Moisture Sensitivity, Stabilization, and Troubleshooting

Critical Alert: The "Oxygen Paradox"

Before you begin, understand the chemistry of your stabilizer. Most commercial acryloyl chloride is stabilized with MEHQ (4-Methoxyphenol) .

-

The Mechanism: MEHQ inhibits polymerization by trapping radical species. However, it requires dissolved oxygen to form the active inhibiting species.[1]

-

The Error: Storing acryloyl chloride under a pure nitrogen/argon atmosphere for extended periods (weeks/months) will deplete dissolved oxygen, rendering MEHQ ineffective and leading to spontaneous, explosive polymerization inside the bottle.

-

The Solution:

-

Storage: Store in the dark at 2–8°C. Keep the headspace volume small but do not purge the storage bottle with inert gas unless you are using a non-oxygen-dependent inhibitor (e.g., Phenothiazine).

-

Reaction: Run reactions under strict inert atmosphere (N₂/Ar). The reaction timeframe (hours) is too short for polymerization to occur due to oxygen depletion, but long enough for moisture to destroy your reagent.

-

Storage & Reagent Integrity (FAQs)

Q: My acryloyl chloride has turned into a solid white gel. Can I melt it?

A: NO. Do not attempt to heat it.

-

Diagnosis: This is Polymerization , not freezing. Acryloyl chloride freezes at -75°C. If it is solid at fridge/room temperature, it has polymerized.

-

Risk: Heating a polymerized acid chloride container can build dangerous pressure due to trapped HCl gas and exothermic decomposition.[2]

-

Action: Discard immediately as hazardous waste.

Q: The liquid is yellow. Is it still good?

A: Proceed with caution (Check NMR).

-

Diagnosis: Yellowing often indicates the formation of degradation products (HCl) or oxidation of the inhibitor (MEHQ quinones).

-

Validation: Run a quick 1H NMR in anhydrous CDCl₃.

-

Good: Sharp vinyl doublets of doublets (dd) at 6.0–6.6 ppm .

-

Bad: Broad peaks in the aliphatic region (1.5–2.8 ppm ) indicate polymer.

-

Bad: Broad singlet >11 ppm indicates Acrylic Acid (Hydrolysis).

-

Reaction Setup: The "Zero-Moisture" Protocol

Acryloyl chloride reacts violently with water to form acrylic acid and HCl gas. The following workflow minimizes hydrolysis.

Workflow Visualization

Figure 1: Standard operating procedure for transferring acryloyl chloride from storage to reaction vessel.

Step-by-Step Protocol

-

Glassware: Flame-dry all flasks and condensers under vacuum; backfill with Argon/Nitrogen x3.

-

Solvent: Use anhydrous DCM or THF (water content <50 ppm).

-

Base Scavenger: Always use a tertiary amine (Triethylamine or DIPEA) to scavenge the HCl byproduct.

-

Ratio: 1.2 equivalents of Base per 1.0 equivalent of Acryloyl Chloride.

-

Note: Without base, the generated HCl will catalyze polymerization or degrade acid-sensitive substrates.

-

-

Addition:

-

Cool the reaction flask to 0°C (Ice/Water bath).

-

Dilute Acryloyl Chloride in anhydrous solvent (1:1 v/v) in a separate dry vial.

-

Add dropwise to the reaction mixture to control the exotherm.

-

Troubleshooting Guide: Common Failure Modes

Scenario A: "The reaction is smoking/fuming heavily."

-

Cause: Moisture ingress. The "smoke" is Hydrochloric Acid (HCl) gas reacting with humid air.

-